molecular formula C12H26N2O2Si2 B14265432 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione CAS No. 140870-72-0

1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione

Cat. No.: B14265432
CAS No.: 140870-72-0
M. Wt: 286.52 g/mol
InChI Key: VMRPOVBEKSYFPE-UHFFFAOYSA-N
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Description

1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with trimethylsilyl reagents. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione involves its interaction with molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The piperazine ring can interact with biological targets, potentially influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is unique due to the presence of both trimethylsilyl groups and the piperazine-2,5-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

140870-72-0

Molecular Formula

C12H26N2O2Si2

Molecular Weight

286.52 g/mol

IUPAC Name

1,4-bis(trimethylsilylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C12H26N2O2Si2/c1-17(2,3)9-13-7-12(16)14(8-11(13)15)10-18(4,5)6/h7-10H2,1-6H3

InChI Key

VMRPOVBEKSYFPE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1CC(=O)N(CC1=O)C[Si](C)(C)C

Origin of Product

United States

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